(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine
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Overview
Description
(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH group, which is formed by the reaction of hydrazine with a carbonyl compound. This particular compound features a purine ring system, which is a fused bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The presence of the 3,4-dimethoxybenzylidene group adds further complexity and potential biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinyl-9H-purine with 3,4-dimethoxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The purine ring system may also interact with nucleic acids, affecting DNA and RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline
- N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate
Uniqueness
(E)-6-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is unique due to its combination of a purine ring system with a hydrazone linkage and a 3,4-dimethoxybenzylidene group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-21-10-4-3-9(5-11(10)22-2)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8H,1-2H3,(H2,15,16,17,18,20)/b19-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNSHVQMEJUFAB-KPSZGOFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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